molecular formula C14H10Cl2N2O2 B11566242 N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide

N'-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B11566242
M. Wt: 309.1 g/mol
InChI Key: VAZJVBLBYMOKTK-CAOOACKPSA-N
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Description

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 2-hydroxybenzohydrazide and 2,4-dichlorobenzaldehyde.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with biological targets, such as enzymes. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. The Schiff base moiety allows for the formation of hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-hydroxybenzohydrazide is unique due to the presence of both hydroxyl and dichlorophenyl groups, which enhance its reactivity and potential applications. The dichlorophenyl group provides additional sites for substitution reactions, while the hydroxyl group can participate in hydrogen bonding, increasing the compound’s stability and interaction with biological targets.

Properties

Molecular Formula

C14H10Cl2N2O2

Molecular Weight

309.1 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C14H10Cl2N2O2/c15-10-6-5-9(12(16)7-10)8-17-18-14(20)11-3-1-2-4-13(11)19/h1-8,19H,(H,18,20)/b17-8+

InChI Key

VAZJVBLBYMOKTK-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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